Borogluconate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C6H11BO8 |

|---|---|

Poids moléculaire |

221.96 g/mol |

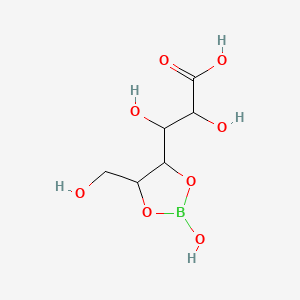

Nom IUPAC |

2,3-dihydroxy-3-[2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoic acid |

InChI |

InChI=1S/C6H11BO8/c8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12/h2-5,8-10,13H,1H2,(H,11,12) |

Clé InChI |

KJEUMRLAKARHEP-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Calcium Borogluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of calcium borogluconate, a vital compound in veterinary medicine for the treatment of hypocalcemia. The document details the underlying chemistry, experimental protocols, and relevant quantitative data, offering a thorough resource for laboratory synthesis and process development.

Introduction

Calcium this compound is a complex of calcium, boron, and gluconate, prized for its high solubility and stability in aqueous solutions, which makes it superior to calcium gluconate for parenteral administration. Its primary application is in the rapid treatment of milk fever (parturient paresis) in cattle and other livestock, a condition characterized by a severe drop in blood calcium levels.[1][2] The addition of boric acid to calcium gluconate significantly enhances the solubility of the calcium salt, allowing for the preparation of concentrated, stable injectable solutions.[3][4]

Chemical Background

The synthesis of calcium this compound involves the reaction of calcium gluconate with boric acid in an aqueous medium.[3] Boric acid acts as a chelating agent, forming a more soluble complex with calcium gluconate.[1][3] This reaction is typically facilitated by heating. The generally accepted stoichiometry for this reaction is approximately five parts calcium gluconate to one part boric acid by weight.[3] The resulting product is a complex cyclic ester.[3]

Experimental Protocols

This section details methodologies for the synthesis of calcium this compound, derived from established laboratory procedures.

Protocol 1: Basic Aqueous Synthesis

This protocol outlines a straightforward method for preparing a calcium this compound solution.

-

Materials:

-

Calcium gluconate monohydrate

-

Boric acid (technical grade)

-

Purified water

-

-

Procedure:

-

To 1100 grams of purified water at room temperature, add 860.5 grams of calcium gluconate monohydrate and 244 grams of boric acid.[5]

-

Stir the resulting mixture while warming it to approximately 50°C.[5]

-

Continue heating and stirring until a clear, dark brown solution is obtained.[5]

-

Allow the solution to cool to room temperature.[5]

-

The resulting solution can be used as is, or the water can be evaporated to yield solid calcium this compound.[5]

-

Protocol 2: Synthesis with Purification by Activated Carbon

This protocol includes a purification step to remove impurities and is adapted from patented manufacturing processes.

-

Materials:

-

Calcium gluconate

-

Boric acid

-

Purified water

-

Activated carbon

-

-

Procedure:

-

Add 60-80% of the total required volume of purified water to a reaction vessel and heat to boiling.[6]

-

Add the specified amounts of calcium gluconate and boric acid to the boiling water.[6]

-

Seal the vessel and continue to boil for 90-120 minutes, stirring to ensure complete dissolution of the reactants.[6][7]

-

Add 0.1% (w/v) activated carbon to the solution and continue to boil for an additional 20-40 minutes with stirring.[6][8]

-

Adjust the pH of the solution to 5.5-6.5 using a suitable pH adjuster (e.g., glacial acetic acid, sodium hydroxide).[7]

-

Add purified water to reach the final desired volume.

-

Filter the solution to remove the activated carbon and any other particulate matter. The resulting clear solution is the final product.

-

Quantitative Data

The following tables summarize the quantitative data related to the synthesis and formulation of calcium this compound.

Table 1: Reactant Quantities for Synthesis

| Reactant | Protocol 1 | Protocol 2 (Example Formulation) |

| Calcium Gluconate (or monohydrate) | 860.5 g | 100-150 g |

| Boric Acid | 244 g | 10-25 g |

| Purified Water | 1100 g | 200-350 mL |

Data sourced from PrepChem.com[5] and a representative patent.[8]

Table 2: Physicochemical Properties

| Property | Value |

| pH of a 20% aqueous solution | ~3.5 (unadjusted)[2][3] |

| pH of a formulated solution (adjusted) | 5.5 - 6.5[7] |

| Solubility in water | Freely soluble |

Visualizations

Diagram 1: Chemical Synthesis Workflow of Calcium this compound

Caption: A flowchart illustrating the key stages in the chemical synthesis of a calcium this compound solution.

Diagram 2: Physiological Mechanism of Action

Caption: The physiological workflow from administration of calcium this compound to the resolution of hypocalcemia.

Conclusion

The synthesis of calcium this compound is a well-established process crucial for the production of a critical veterinary therapeutic agent. The reaction between calcium gluconate and boric acid in an aqueous solution, often with the application of heat, yields a highly soluble and stable form of calcium. The methodologies presented in this guide, along with the summarized quantitative data, provide a solid foundation for the replication and further development of this synthesis in a research or drug development setting. The key to the success of this formulation lies in the enhanced solubility and stability imparted by the formation of the this compound complex, which allows for the safe and effective parenteral administration of high concentrations of calcium.

References

- 1. wbcil.com [wbcil.com]

- 2. ams.usda.gov [ams.usda.gov]

- 3. Calcium this compound | 5743-34-0 | Benchchem [benchchem.com]

- 4. WO2011105912A1 - Improved calcium formulation - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN112106885A - Calcium this compound solution for pets and preparation method thereof - Google Patents [patents.google.com]

- 7. US2007786A - Process for stabilization of calcium gluconate solutions - Google Patents [patents.google.com]

- 8. CN103191053A - Calcium this compound solution and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Borogluconate as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate is a critical therapeutic agent in veterinary medicine for the treatment of hypocalcemia, colloquially known as milk fever, particularly in ruminants. Its efficacy is rooted in the chelating action of the this compound complex, which significantly enhances the solubility and bioavailability of calcium compared to simpler calcium salts. This technical guide provides a detailed examination of the mechanism of action of this compound as a chelating agent. It covers the underlying coordination chemistry, thermodynamics, and the physicochemical properties of the calcium-borogluconate complex. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, characterization, and analysis of this important veterinary drug, and presents quantitative data in a structured format for ease of comparison and interpretation.

Introduction

Hypocalcemia is a metabolic disorder characterized by dangerously low levels of blood calcium, which can lead to neuromuscular dysfunction and, if untreated, can be fatal. The rapid and effective restoration of calcium homeostasis is paramount. While various calcium salts are available, calcium gluconate, though safer than calcium chloride, suffers from limited solubility, restricting the concentration of administrable solutions. The formation of calcium this compound, a complex of calcium, gluconic acid, and boric acid, overcomes this limitation. Boric acid's interaction with the polyhydroxy structure of gluconic acid creates a more effective chelating agent for calcium ions, resulting in a highly soluble and stable complex. This enhanced solubility allows for the preparation of concentrated, injectable solutions for rapid calcium delivery in acute hypocalcemic states[1][2].

This guide will delve into the chemical principles governing the chelation of calcium by this compound, providing a comprehensive resource for researchers and professionals in drug development and veterinary science.

The Chelation Mechanism of this compound

The enhanced therapeutic efficacy of calcium this compound over simpler calcium salts is primarily attributed to the chelation of calcium ions by the this compound anion[3][4]. Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion[4]. In this case, the this compound anion acts as the chelating agent, forming a stable, water-soluble complex with the calcium ion[3][4].

The this compound component is formed from the reaction of boric acid and gluconic acid[1][4]. This reaction creates a complex anion that readily forms a salt with calcium. The complexation involves the oxygen atoms of the hydroxyl and carboxyl groups of the gluconate moiety, as well as the boron component, which coordinate with the Ca²⁺ ion[4]. This chelated structure effectively sequesters the calcium ion, significantly influencing its solubility and bioavailability[3][4].

Coordination Chemistry

Boric acid is known to form stable cyclic esters with polyols, including sugar acids like gluconic acid. This interaction is thermodynamically favorable, particularly with 1,2- and 1,3-diols present in the gluconate molecule[5]. The resulting borate (B1201080) ester of gluconate presents a conformational arrangement of oxygen atoms that is highly effective for chelating calcium ions. The carboxylate group of the gluconate, along with adjacent hydroxyl groups, participates in coordinating the calcium ion.

Caption: Schematic of Calcium this compound Chelation.

Thermodynamics of Chelation

The formation of the calcium-borogluconate complex is an energetically favorable process. Studies on the complexation of borate with polyols indicate that these are typically enthalpy-driven processes, accompanied by a negative entropic contribution[2]. While specific thermodynamic data for calcium this compound is not extensively published, the principles derived from related systems provide a strong indication of the thermodynamic profile. The stability of the complex is a key factor in its ability to increase the concentration of calcium in solution.

Quantitative Data

A summary of the available quantitative data for calcium this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀B₂CaO₁₆ | [6] |

| Molecular Weight | 482.0 g/mol | [6] |

| Solubility in Water | 1:1 at 15°C; 2.8:1 at 100°C | [7][8] |

| pH of 20% Aqueous Solution | ~3.5 | [7][8] |

| Typical Veterinary Solution | 23% w/v | [9] |

| Calcium Content (23% solution) | ~19.14 mg/mL | [9] |

| Stability Constant (K*) of CaB(OH)₄⁺ | 11.4 ± 0.15 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of calcium this compound.

Synthesis of Calcium this compound Solution

This protocol is based on the widely cited method of reacting calcium gluconate with boric acid in an aqueous solution[6][7].

Materials:

-

Calcium gluconate monohydrate

-

Boric acid

-

Purified water

-

Heating magnetic stirrer

-

Beakers and graduated cylinders

-

Filter paper

Procedure:

-

In a suitable beaker, add a measured volume of purified water.

-

While stirring, slowly add 5 parts by weight of calcium gluconate monohydrate for every 1 part by weight of boric acid. A common preparation involves reacting 860.5 grams of calcium gluconate monohydrate with 244 grams of boric acid in 1100 grams of water[8].

-

Heat the mixture to approximately 50-60°C while continuously stirring until all solids have dissolved, resulting in a clear solution.

-

Remove the solution from heat and allow it to cool to room temperature.

-

Filter the solution to remove any particulate matter.

-

The final concentration can be adjusted by the addition of purified water. For a solid product, the water can be evaporated[8].

Caption: Workflow for Calcium this compound Synthesis.

Determination of Stability Constant by Potentiometric Titration

This protocol describes a method to determine the stability constant of the calcium-borogluconate complex using a calcium ion-selective electrode (Ca-ISE).

Materials:

-

Calcium this compound solution of known concentration

-

Standardized solution of a strong chelating agent (e.g., EDTA)

-

pH meter with a Ca-ISE and a reference electrode

-

Burette

-

Magnetic stirrer

-

Buffer solution (to maintain constant pH)

Procedure:

-

Calibrate the Ca-ISE using standard calcium solutions of known concentrations.

-

Pipette a known volume of the calcium this compound solution into a beaker.

-

Add the buffer solution to maintain a constant pH throughout the titration.

-

Immerse the Ca-ISE and reference electrode into the solution and begin stirring.

-

Record the initial potential of the solution.

-

Titrate the solution with the standardized EDTA solution, adding small, precise increments.

-

After each addition of titrant, allow the potential reading to stabilize and record the value.

-

Continue the titration past the equivalence point.

-

Plot the potential (mV) versus the volume of EDTA added (mL). The equivalence point can be determined from the inflection point of the titration curve.

-

The stability constant can be calculated from the titration data using appropriate software or by manual calculation based on the Nernst equation and the known stability constant of the calcium-EDTA complex.

Analysis by Inductively Coupled Plasma (ICP) Emission Spectrometry

This method is suitable for the quantitative determination of calcium and boron in veterinary formulations of calcium this compound[3][7].

Materials:

-

Calcium this compound sample

-

Nitric acid (trace metal grade)

-

Purified water

-

Certified standards for calcium and boron

-

ICP-AES or ICP-MS instrument

Procedure:

-

Accurately weigh a sample of the calcium this compound solution and dilute it with a known volume of purified water containing a small amount of nitric acid to ensure all elements remain in solution.

-

Prepare a series of calibration standards containing known concentrations of calcium and boron in the same acid matrix.

-

Aspirate the blank, calibration standards, and the diluted sample into the plasma of the ICP instrument.

-

Measure the emission intensity at the characteristic wavelengths for calcium and boron.

-

Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.

-

Determine the concentration of calcium and boron in the sample from the calibration curve.

In Vivo Effects and Bioavailability

The primary therapeutic goal of calcium this compound administration is to rapidly elevate blood calcium levels[6][7]. Upon intravenous injection, the complex dissociates to provide a readily available source of calcium ions. Studies in sheep have shown that following infusion of calcium this compound, the total plasma calcium rises, primarily due to an increase in the unionized, ultrafilterable fraction of calcium[5]. This indicates that the this compound complex effectively increases the amount of calcium that can be transported in the blood and delivered to tissues. The bioavailability of calcium from calcium this compound is high, with estimates suggesting an absorption rate exceeding 70% in some cases when administered parenterally[1].

Conclusion

The mechanism of action of this compound as a chelating agent is central to its success as a therapeutic agent for hypocalcemia. By forming a stable and highly soluble complex with calcium, it overcomes the formulation challenges associated with less soluble calcium salts. This allows for the administration of concentrated solutions that can rapidly restore calcium homeostasis in critically ill animals. The principles of coordination chemistry and thermodynamics that govern this interaction provide a clear framework for understanding its efficacy. The experimental protocols detailed in this guide offer a basis for the continued study and quality control of this vital veterinary medicine. Further research to definitively determine the three-dimensional structure of the calcium-borogluconate complex and to quantify its binding thermodynamics would provide even deeper insights into its mechanism of action.

Caption: Logical Flow of this compound's Action.

References

- 1. The Fructoborates: Part of a Family of Naturally Occurring Sugar–Borate Complexes—Biochemistry, Physiology, and Impact on Human Health: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of calcium this compound veterinary medicines for calcium gluconate, boric acid, phosphorus, and magnesium by using inductively coupled plasma emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]

- 6. metrohm.com [metrohm.com]

- 7. academic.oup.com [academic.oup.com]

- 8. prepchem.com [prepchem.com]

- 9. mt.com [mt.com]

- 10. Determination of borate ion-pair stability constants by potentiometry and non-approximative linearization of titration data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cure: A Technical History of Borogluconate in the Management of Hypocalcemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The successful management of acute hypocalcemia, particularly in the context of parturient paresis (milk fever) in dairy cattle, represents a significant milestone in veterinary medicine. Central to this achievement is the development and widespread adoption of calcium borogluconate. This technical guide provides a comprehensive overview of the historical development of this compound, from the initial identification of hypocalcemia as the etiological agent of milk fever to the refinement of calcium this compound as a stable, effective, and safe therapeutic agent. We will delve into the key scientific discoveries, experimental methodologies, and quantitative outcomes that have established calcium this compound as the cornerstone of hypocalcemia treatment.

The Enigma of Parturient Paresis and the Dawn of a Discovery

For centuries, parturient paresis was a mysterious and often fatal affliction of high-producing dairy cows, occurring shortly after calving. The breakthrough in understanding this condition came in 1925 from the work of Scottish veterinarians Henry Dryerre and John Russell Greig at the Moredun Research Institute.[1][2] Their research was the first to definitively link the clinical signs of milk fever to a drastic drop in blood calcium levels (hypocalcemia).[1][2] This discovery shifted the paradigm of treatment away from ineffective traditional remedies towards a targeted physiological approach.

Early therapeutic attempts following this discovery involved the administration of various calcium salts. While treatments with calcium chloride were effective, they were fraught with the risk of severe tissue irritation if not administered with extreme care intravenously.[3] This led researchers to seek safer, less caustic alternatives. Calcium gluconate emerged as a more tissue-friendly option, but its utility was hampered by its limited solubility, making it difficult to prepare concentrated solutions for injection.[3]

The this compound Innovation: Enhancing Solubility and Efficacy

The pivotal innovation came with the discovery that the addition of boric acid significantly increased the solubility of calcium gluconate in aqueous solutions.[3] This combination led to the formation of calcium this compound, a complex that could be formulated into stable, highly concentrated solutions suitable for intravenous, intramuscular, or subcutaneous administration.[3][4] The standard preparation method that emerged involves reacting five parts of calcium gluconate with one part of boric acid in water.[3] The boric acid acts as a chelating agent, forming a more soluble complex with the calcium gluconate, thereby allowing for a higher concentration of calcium to be delivered in a smaller volume.[3]

Quantitative Analysis of Calcium this compound in the Treatment of Hypocalcemia

The efficacy of calcium this compound in treating parturient paresis has been documented in numerous studies over the decades. The following tables summarize key quantitative data from various sources, illustrating the evolution of treatment protocols and outcomes.

| Study/Era | Animal Model | Formulation | Dosage | Administration Route | Reported Success/Recovery Rate | Relapse Rate | Reference |

| Early to Mid-20th Century | Dairy Cattle | Calcium this compound | Variable | Intravenous (IV), Subcutaneous (SC) | High (revolutionized treatment) | Not consistently reported | General Historical Accounts |

| Braun et al. (2009) | Dairy Cattle | 40% Calcium this compound | 500 ml | Intravenous (IV) | 60-70% stood within 8 hours | Not specified | [5] |

| Sasaki et al. (2013) | Dairy Cattle | Calcium this compound (Group A) | 500 ml | Intravenous (IV) | Immediate, Delayed, and Non-response rates reported, but no significant difference between groups | Not specified | |

| Contemporary Standard | Dairy Cattle | 23% Calcium this compound | 500 ml (provides ~10.7g Calcium) | Slow Intravenous (IV) | High, considered standard of care | Can occur, often managed with oral calcium | |

| Contemporary Standard | Sheep & Goats | 23% Calcium this compound | 50-150 ml | Intravenous (IV) | High | Relapse can be prevented with oral or SC calcium | [1] |

| Parameter | Value | Unit | Context | Reference |

| Typical Calcium this compound Concentration | 23% | w/v | Standard veterinary formulation | |

| Calcium Content in 23% Solution | ~19.78 | mg/ml | Provides a high concentration of elemental calcium | [4] |

| Recommended IV Dose for Cattle | 1 | ml/kg | A common rule of thumb for administration | [4] |

| Standard IV Dose for Adult Dairy Cow | 500 | ml | Typical treatment for periparturient hypocalcemia | |

| Calcium Provided by 500ml of 23% Solution | ~10.7 | g | This dose is designed to overcome the calcium deficit | |

| Maximum Recommended SC Volume per Site | 125 | ml | To facilitate absorption and minimize tissue irritation |

Experimental Protocols

Objective: To evaluate the efficacy of intravenous calcium this compound for the treatment of clinical hypocalcemia (parturient paresis) in dairy cows.

Animal Selection:

-

Inclusion Criteria: Multiparous dairy cows within 72 hours of parturition exhibiting clinical signs of parturient paresis (e.g., sternal recumbency, muscle tremors, cold extremities, tachycardia). Diagnosis confirmed by low serum calcium levels (e.g., < 5.8 mg/dL).[2]

-

Exclusion Criteria: Cows with other concurrent diseases, physical injuries preventing them from standing, or those that have received prior calcium treatment for the current episode.

Materials:

-

Sterile 23% or 40% calcium this compound solution.

-

Intravenous administration set (e.g., 14-gauge needle or catheter).

-

Blood collection tubes (for serum calcium analysis).

-

Stethoscope for cardiac monitoring.

Procedure:

-

Pre-treatment Assessment:

-

Conduct a thorough clinical examination, recording vital signs (rectal temperature, heart rate, respiratory rate) and clinical signs of paresis.

-

Collect a baseline blood sample via jugular or coccygeal venipuncture for serum calcium analysis.

-

-

Treatment Administration:

-

Restrain the animal safely.

-

Administer 500 ml of calcium this compound solution via slow intravenous injection into the jugular vein.

-

The solution should be administered over a period of 10-20 minutes.

-

Continuously monitor the heart rate and rhythm via auscultation during administration. If severe arrhythmias or bradycardia develop, the infusion should be slowed or temporarily stopped.

-

-

Post-treatment Monitoring:

-

Observe the animal closely for clinical improvement, including return of muscle function, attempts to stand, urination, and defecation. A positive response is often seen within 30-40 minutes.[2]

-

Collect post-treatment blood samples at timed intervals (e.g., 1, 4, 12, and 24 hours) to monitor changes in serum calcium concentrations.

-

-

Outcome Measures:

-

Primary Outcome: The time taken for the cow to stand and remain standing without assistance. A successful treatment is often defined as the animal standing within 8 hours of a single treatment.

-

Secondary Outcomes:

-

Resolution of clinical signs.

-

Changes in serum calcium levels over time.

-

Incidence of relapse (cow going down again after an initial recovery).

-

Adverse events associated with treatment.

-

-

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the science behind hypocalcemia and its treatment, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Calcium Homeostasis Signaling Pathway.

Caption: Experimental Workflow for Bovine Hypocalcemia.

Conclusion

The development of calcium this compound stands as a testament to the power of targeted, evidence-based research in veterinary medicine. The journey from identifying the biochemical basis of parturient paresis to creating a safe, effective, and commercially viable treatment has saved countless animals and has had a profound economic impact on the dairy industry. The enhanced solubility and stability of calcium this compound over its predecessors were key to its success. Ongoing research continues to refine treatment protocols and preventative strategies for hypocalcemia, but the foundational role of calcium this compound remains undisputed. This guide has provided a technical overview of this historical development, offering valuable insights for researchers and professionals in the field of drug development and animal health.

References

- 1. Papers Relating to Milk Fever Research | ArchivesSpace Public Interface [archives.collections.ed.ac.uk]

- 2. Milk fever - Wikipedia [en.wikipedia.org]

- 3. Historical and current perspectives on the treatment, control and pathogenesis of milk fever in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Evolution of Milk Fever Mitigation - Dairy Herd [dairyherd.com]

- 5. [Treatment of parturient paresis with high-dose calcium] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Calcium Borogluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium borogluconate, a compound of significant interest in veterinary and pharmaceutical sciences. This document details the physicochemical properties, factors influencing solubility, and experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction to Calcium this compound

Calcium this compound is a complex salt formed from the reaction of calcium gluconate and boric acid.[1][2][3] It is primarily used in veterinary medicine to treat hypocalcemia (milk fever) in cattle, owing to its high solubility and bioavailability of calcium compared to other calcium salts like calcium gluconate alone.[2] The enhanced solubility is a critical attribute, allowing for the preparation of concentrated, stable solutions suitable for parenteral administration.[1]

Physicochemical Properties

Calcium this compound is a white to off-white crystalline powder or granule that is freely soluble in water.[4][5] The chemical formula is C12H20B2CaO16.[3]

Solubility Profile

The solubility of calcium this compound is significantly influenced by temperature and pH. The presence of boric acid in the complex is crucial for its enhanced aqueous solubility compared to calcium gluconate.[1] Boric acid acts as a solubilizing agent by forming a more soluble complex with calcium gluconate.[1]

Quantitative Solubility Data

The following tables summarize the key quantitative data regarding the solubility of calcium this compound.

| Parameter | Value | Reference |

| Solubility in Water at 15°C | 1:1 (g/mL) | [4][5] |

| Solubility in Water at 100°C | 2.8:1 (g/mL) | [4][5] |

| pH of a 20% Aqueous Solution | ~3.5 | [4][5] |

| Factor | Effect on Solubility | Reference |

| Temperature | Solubility increases with increasing temperature. | [4][5] |

| pH | A slightly acidic pH is generally preferred for stability in solution. The pH of solutions can be adjusted. | [1] |

| Boric Acid | Significantly increases the solubility of calcium gluconate through complex formation. | [1] |

Experimental Protocols

This section outlines detailed methodologies for the preparation of calcium this compound solutions and the determination of its solubility and concentration.

Preparation of a Standard Calcium this compound Solution

This protocol describes the common method for preparing a calcium this compound solution.

Materials:

-

Calcium gluconate

-

Boric acid

-

Purified water

-

Heating and stirring apparatus (e.g., magnetic stirrer with hot plate)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Ratio of Reactants: A common ratio for the preparation is five parts by weight of calcium gluconate to one part by weight of boric acid.[1][3]

-

Dissolution: In a suitable vessel, add the required amount of purified water. While stirring, gradually add the calcium gluconate and boric acid.

-

Heating: Heat the solution while continuing to stir to facilitate the complete dissolution of the solids. The reaction is typically performed at an elevated temperature.[1] A sealed boiling and dissolving method can be employed to enhance the combination of boric acid and calcium gluconate, which improves solubility and stability.

-

pH Adjustment (Optional): After cooling to room temperature, measure the pH of the solution. A 20% aqueous solution will have a pH of approximately 3.5.[4][5] If necessary, the pH can be adjusted. For some preparations, the pH may be adjusted to between 5.5 and 6.5.[1]

-

Final Volume: Once the solution is clear and all components are dissolved, transfer it to a volumetric flask and add purified water to the final desired volume.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of calcium this compound in water at a specific temperature.

Materials:

-

Calcium this compound

-

Purified water

-

Constant temperature bath/shaker

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Suitable analytical instrument for quantification (e.g., ICP-ES or HPLC)

Procedure:

-

Equilibration: Add an excess amount of calcium this compound to a known volume of purified water in a sealed container.

-

Place the container in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (e.g., purified water) to a concentration within the working range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of calcium or the this compound complex.

Analytical Methods for Quantification

The concentration of calcium this compound in a solution can be determined by quantifying its elemental or molecular components.

-

Inductively Coupled Plasma Emission Spectrometry (ICP-ES): This is a robust method for determining the total calcium and boron content in a solution. The sample is typically diluted, acidified, and then introduced into the plasma for analysis.[4][6]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the simultaneous quantification of calcium gluconate and other components in a formulation. A common approach involves using a C18 column with a mobile phase consisting of an aqueous acid (e.g., phosphoric acid) and an organic modifier (e.g., methanol), with UV detection at a low wavelength (e.g., 210 nm).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows related to the solubility of calcium this compound.

References

- 1. Calcium this compound | 5743-34-0 | Benchchem [benchchem.com]

- 2. wbcil.com [wbcil.com]

- 3. ams.usda.gov [ams.usda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. Assay of calcium this compound veterinary medicines for calcium gluconate, boric acid, phosphorus, and magnesium by using inductively coupled plasma emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of borogluconate from boric acid and calcium gluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium borogluconate, a vital compound in veterinary and human medicine for the treatment of hypocalcemia. This document details the underlying chemistry, experimental protocols, physicochemical properties, and analytical methods for this essential pharmaceutical ingredient.

Introduction

Calcium this compound is a complex of calcium, boric acid, and gluconic acid. Its primary advantage over simpler calcium salts, such as calcium gluconate, is its significantly enhanced solubility in water, allowing for the preparation of stable, highly concentrated solutions suitable for parenteral administration.[1][2] This property is critical for the effective and rapid treatment of conditions like parturient paresis (milk fever) in cattle.[1] The synthesis involves the reaction of boric acid with calcium gluconate in an aqueous medium, where boric acid acts as a chelating agent to form a more soluble complex with calcium.[2]

Chemical Reaction Pathway

The synthesis of calcium this compound proceeds through the complexation of calcium gluconate with boric acid in an aqueous solution. Boric acid is believed to form a cyclic ester with the hydroxyl groups of the gluconate molecule, which then forms a stable, water-soluble salt with calcium.

Caption: Chemical reaction for the synthesis of Calcium this compound.

Physicochemical Properties

The key physicochemical properties of calcium this compound are summarized in the table below. The enhanced solubility compared to calcium gluconate is a critical feature for its pharmaceutical applications.

| Property | Value | Reference |

| Appearance | White, odorless, crystalline or granular powder | [2] |

| Molecular Formula | C12H20B2CaO16 | [2] |

| Solubility in Water | Freely soluble | [1] |

| pH of 20% Aqueous Solution | ~3.5 | [1] |

| Stability | Stable in aqueous solution | [3] |

Experimental Protocols

Several methods for the synthesis of calcium this compound have been reported, primarily in patent literature. The following protocols provide detailed methodologies for its preparation.

General Laboratory Scale Synthesis

This protocol is a generalized method based on common findings in the literature.

Materials:

-

Calcium gluconate monohydrate

-

Boric acid

-

Purified water

Equipment:

-

Glass reactor vessel with overhead stirrer and heating mantle

-

Condenser

-

Thermometer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Charge the reactor vessel with purified water.

-

With agitation, add the calcium gluconate monohydrate to the water.

-

Begin heating the mixture to approximately 80-90°C while continuing to stir.

-

Once the calcium gluconate is partially dissolved, slowly add the boric acid. A common weight ratio is approximately 5 parts calcium gluconate to 1 part boric acid.

-

Continue heating and stirring the mixture until all solids have dissolved, which may take 1-2 hours.

-

Once a clear solution is obtained, allow it to cool slowly to room temperature.

-

If any precipitate forms upon cooling, the solution can be filtered.

-

The resulting solution is a concentrated form of calcium this compound. If a solid product is desired, the water can be removed under reduced pressure.

Patented Method for a Stable Solution

The following protocol is adapted from a patented method for preparing a stable calcium this compound solution.

Materials:

-

Calcium gluconate: 100-150 g

-

Boric acid: 10-25 g

-

Purified water: 200-350 mL

-

Activated carbon (optional, for decolorization)

-

pH adjuster (e.g., sodium hydroxide (B78521) solution)

Procedure:

-

Heat approximately 60% of the total purified water to boiling in a suitable vessel.

-

Add the boric acid and calcium gluconate to the boiling water with continuous stirring.

-

Maintain the boiling and stirring for a defined period (e.g., 90 minutes) to ensure complete dissolution and complex formation.[4]

-

(Optional) Add a small amount of activated carbon to the hot solution and continue to stir for 20-40 minutes to decolorize the solution.

-

Cool the solution to approximately 40-50°C.

-

Adjust the pH of the solution to a range of 5.5-6.5 using a suitable pH adjuster.[4]

-

Add the remaining purified water to reach the final desired volume.

-

Filter the solution to remove any particulate matter.

-

The final solution can be sterilized by autoclaving.

Experimental Workflow

The general workflow for the synthesis and preparation of a calcium this compound solution for pharmaceutical use is depicted below.

Caption: General experimental workflow for Calcium this compound synthesis.

Quantitative Data

The following table summarizes quantitative data related to the synthesis and formulation of calcium this compound solutions, as derived from various sources.

| Parameter | Value | Reference(s) |

| Reactant Ratios (by weight) | ||

| Calcium Gluconate : Boric Acid | 5 : 1 | [1] |

| Formulation Example 1 (g/mL) | [3] | |

| Calcium Gluconate | 150 g | [3] |

| Boric Acid | 20 g | [3] |

| Purified Water | 250 mL | [3] |

| Formulation Example 2 (g/mL) | [3] | |

| Calcium Gluconate | 138 g | [3] |

| Boric Acid | 20 g | [3] |

| Purified Water | 350 mL | [3] |

| Solution Properties | ||

| Typical Concentration | 23% solution | [1] |

| Calcium Content in 23% Solution | 19.78 mg/mL | [1] |

| pH of 20% Solution | ~3.5 | [1] |

| Adjusted pH Range | 5.5 - 6.5 | [4] |

| Analytical Data (Reproducibility) | ||

| Calcium (ICP-OES) | +/- 1.4% | [5] |

| Boron (ICP-OES) | +/- 1.8% | [5] |

Analytical Methods for Quality Control

Ensuring the purity and concentration of the final calcium this compound product is critical. The following analytical techniques are commonly employed:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a robust method for the simultaneous determination of calcium and boron content in the final product.[5] It offers high precision and accuracy.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to quantify calcium gluconate and any related organic impurities, ensuring the purity of the active pharmaceutical ingredient.

-

Titration: Complexometric titration with EDTA can be used to determine the total calcium content in the solution.

-

pH Measurement: A calibrated pH meter is used to ensure the final product falls within the specified pH range, which is crucial for stability and physiological compatibility.

Safety and Handling

Both boric acid and calcium gluconate are generally considered to have low acute toxicity. However, proper laboratory safety protocols should always be followed.

-

Boric Acid: May cause eye, skin, and respiratory tract irritation. It is also a reproductive toxin. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area or under a fume hood.

-

Calcium Gluconate: May cause mild skin and eye irritation. Inhalation of dust should be avoided.

-

Calcium this compound Solution: Handle with care, avoiding contact with skin and eyes. The solution is acidic and may cause irritation.

Always consult the latest Safety Data Sheets (SDS) for detailed safety information before handling these chemicals.

Conclusion

The synthesis of calcium this compound from boric acid and calcium gluconate is a well-established process that yields a highly soluble and stable source of calcium for pharmaceutical use. By carefully controlling reaction conditions such as temperature, reactant ratios, and pH, a high-quality product suitable for therapeutic applications can be consistently produced. The analytical methods outlined in this guide are essential for ensuring the identity, purity, and strength of the final product, meeting the stringent requirements of the pharmaceutical industry.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. Calcium this compound | 5743-34-0 | Benchchem [benchchem.com]

- 3. CN103191053A - Calcium this compound solution and preparation method thereof - Google Patents [patents.google.com]

- 4. CN112106885A - Calcium this compound solution for pets and preparation method thereof - Google Patents [patents.google.com]

- 5. Assay of calcium this compound veterinary medicines for calcium gluconate, boric acid, phosphorus, and magnesium by using inductively coupled plasma emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Calcium Borogluconate: From Molecular Properties to Potential Signaling Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate, a complex of calcium gluconate and boric acid, is a highly water-soluble salt primarily utilized in veterinary medicine for the acute treatment of hypocalcemia. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthesis and analytical protocols, and a theoretical exploration of its potential implications in cellular signaling pathways relevant to drug development. While clinically established for rapid calcium replenishment, its capacity to induce acute hypercalcemia presents a compelling model for investigating the impact of sudden calcium influx on various calcium-dependent signaling cascades implicated in oncology and neuroscience.

Core Molecular and Physical Properties

Calcium this compound is chemically designated as a calcium salt of a borate (B1201080) ester of gluconic acid. Its enhanced solubility compared to calcium gluconate alone is a key attribute, facilitating the preparation of concentrated solutions for parenteral administration.[1]

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀B₂CaO₁₆ | [2] |

| Molecular Weight | ~482 g/mol | [2] |

| CAS Number | 5743-34-0 | [2] |

| Appearance | White to off-white powder or granules. | |

| Solubility | Highly soluble in water. | [1] |

| pH (20% aqueous solution) | Approximately 3.5 | [1] |

Experimental Protocols

Synthesis of Calcium this compound

The synthesis of calcium this compound involves the reaction of calcium gluconate with boric acid in an aqueous solution. The boric acid acts to increase the solubility of the calcium gluconate. A common method is as follows:

Materials:

-

Calcium gluconate monohydrate

-

Boric acid (technical grade)

-

Distilled water

Procedure:

-

To 1100 g of distilled water at room temperature, add 860.5 g of calcium gluconate monohydrate and 244 g of boric acid.

-

The mixture is then stirred and heated to approximately 50°C.

-

Continue heating and stirring until a clear, dark brown solution is obtained, indicating the formation of the calcium this compound complex.

-

The solution is then allowed to cool to room temperature.

-

For a solid product, the water can be evaporated. Otherwise, the resulting solution can be used for further formulation.

A patented method suggests that a sealed boiling process can enhance the solubility and stability of the final solution by promoting the complete combination of boric acid and calcium gluconate.

Quantitative Analysis by Inductively Coupled Plasma (ICP) Emission Spectrometry

This method is suitable for the determination of calcium, boron, and other elements like phosphorus and magnesium in veterinary formulations of calcium this compound.[3]

Instrumentation:

-

Inductively Coupled Plasma Emission Spectrometer

Procedure:

-

Sample Preparation: Accurately dilute the calcium this compound veterinary medicine sample with an appropriate solvent (e.g., acidified deionized water). The dilution factor should be chosen to bring the elemental concentrations within the linear range of the instrument. Samples are typically acidified.

-

Standard Preparation: Prepare a series of calibration standards for calcium, boron, phosphorus, and magnesium of known concentrations.

-

ICP Analysis: The prepared samples and standards are introduced into the plasma. The instrument measures the intensity of the emitted light at characteristic wavelengths for each element, which is proportional to the concentration of the element in the sample.

-

Quantification: A calibration curve is generated from the standards, and the concentrations of the elements in the sample are determined. Formulation estimates of calcium gluconate and boric acid can be made from the analytical data.[3]

Visualized Experimental and Logical Workflows

Potential Implications in Cellular Signaling for Drug Development

While direct research into the effects of calcium this compound on specific signaling pathways in a drug development context is limited, its ability to rapidly increase extracellular calcium provides a valuable tool to probe calcium-sensitive pathways. A sudden influx of extracellular calcium, leading to a state of acute hypercalcemia, can significantly impact intracellular calcium homeostasis, which is a critical regulator of numerous cellular processes.[4][5]

Calcium as a Ubiquitous Second Messenger

Intracellular calcium ([Ca²⁺]i) is a versatile second messenger that governs a wide array of cellular functions, including proliferation, apoptosis, migration, and gene transcription.[6][7] Dysregulation of calcium signaling is a hallmark of various pathologies, including cancer and neurodegenerative diseases.[8][9][10]

Relevance in Cancer Research

Cancer cells often exhibit remodeled calcium signaling to promote proliferation, invasion, and resistance to apoptosis.[6][10][11] For instance, elevated intracellular calcium can activate signaling pathways such as the CaMKII/JNK/Fas pathway, which is involved in apoptosis.[11] Therefore, a compound like calcium this compound could be used in preclinical models to study the effects of acute calcium stress on cancer cell viability and signaling.

Implications for Neuroscience and Neurodegenerative Diseases

Neuronal function is exquisitely sensitive to calcium concentrations.[12] Acute hypercalcemia can reduce neuronal excitability by inhibiting sodium channels.[12] In the context of neurodegenerative diseases like Alzheimer's, Huntington's, and Parkinson's, abnormal calcium signaling is a known pathological feature.[8][13][14][15] Research has shown that dysregulation of calcium stores within the endoplasmic reticulum and altered store-operated calcium entry (SOCE) are linked to synaptic loss and neuronal cell death.[8] The use of agents that rapidly alter extracellular calcium could provide insights into the mechanisms that buffer against or succumb to calcium dyshomeostasis in these disease models.

Conclusion

Calcium this compound is a well-characterized compound with established utility in veterinary medicine due to its high solubility and rapid delivery of calcium. For researchers in drug development, its primary value may lie not in its direct therapeutic application, but as an experimental tool. By inducing a state of acute, controlled hypercalcemia, calcium this compound can be employed to investigate the complex and multifaceted roles of calcium signaling in the pathophysiology of cancer and neurodegenerative diseases, potentially unveiling novel therapeutic targets within these intricate pathways.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. CN103191053A - Calcium this compound solution and preparation method thereof - Google Patents [patents.google.com]

- 3. Assay of calcium this compound veterinary medicines for calcium gluconate, boric acid, phosphorus, and magnesium by using inductively coupled plasma emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypercalcemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. The Calcium-Signaling Toolkit in Cancer: Remodeling and Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium signaling and molecular mechanisms underlying neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Calcium Signaling in Cancer Cell Progression | Cancers | MDPI [mdpi.com]

- 11. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Calcium signaling and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cyberleninka.ru [cyberleninka.ru]

- 15. Calcium signaling and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Borogluconate Complexes with Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemistry of Borogluconate and its Significance

This compound is not a simple salt but rather a complex anion formed from the esterification reaction between boric acid and gluconic acid. Gluconic acid, a polyhydroxy-carboxylic acid, possesses multiple hydroxyl (-OH) and a carboxyl (-COOH) group, which are excellent coordinating sites for metal ions. Boric acid, in the presence of polyols like gluconate, forms a more acidic borate (B1201080) ester complex. This this compound anion then acts as a multidentate chelating agent for divalent cations such as calcium and magnesium.

The primary advantage of using this compound as a delivery agent for calcium is its significantly enhanced solubility compared to other calcium salts like calcium gluconate alone.[2] This increased solubility is a direct consequence of the chelation of the calcium ion by the this compound anion, which prevents its precipitation and allows for the preparation of concentrated, stable solutions suitable for parenteral administration.[2] In veterinary medicine, this property is crucial for the rapid and effective treatment of conditions like parturient paresis (milk fever) in cattle, which is caused by severe hypocalcemia.[3]

Synthesis of this compound Complexes

The synthesis of calcium this compound is typically achieved through the reaction of calcium gluconate and boric acid in an aqueous solution.[3] While specific, detailed protocols for research purposes are scarce in the literature, the general industrial preparation involves reacting the two components in a specific molar ratio. A commonly cited stoichiometry is a five-to-one molar ratio of calcium gluconate to boric acid.[2][3]

The reaction can be generalized as follows:

Ca(C₆H₁₁O₇)₂ + 2B(OH)₃ → Ca(C₆H₁₀BO₇)₂ + 4H₂O

This equation represents the formation of a calcium bis(this compound) complex. The exact structure of the this compound ligand and its coordination with the calcium ion in solution is complex and not definitively established by X-ray crystallography in the public domain.

A similar synthetic approach can be inferred for magnesium this compound, where a magnesium salt, such as magnesium gluconate, would be reacted with boric acid.

Logical Flow of Synthesis

Caption: General synthesis workflow for calcium this compound.

Chelation and Coordination Chemistry

The enhanced solubility and stability of calcium and magnesium in this compound solutions are attributed to the principles of chelation. The this compound anion acts as a multidentate ligand, meaning it can bind to the central metal ion through multiple coordination sites simultaneously. These sites are the oxygen atoms of the hydroxyl and carboxyl groups of the gluconate moiety, as well as the oxygen atoms associated with the borate ester.[2] This multi-point attachment forms a stable, ring-like structure around the cation, known as a chelate.

The formation of these chelate rings is entropically favorable, as multiple solvent (water) molecules that were coordinated to the metal ion are displaced by a single chelating ligand. This increase in the number of free molecules in the system contributes to a positive entropy change (ΔS), which in turn contributes to a more negative Gibbs free energy change (ΔG) for the complexation reaction, indicating a spontaneous process.

Proposed this compound-Cation Complexation

Caption: Proposed chelation of a divalent cation by this compound.

Quantitative Analysis of Complex Formation

The stability of a metal-ligand complex in solution is quantified by its stability constant (K), also known as the formation constant (β). A higher stability constant indicates a stronger interaction between the metal ion and the ligand, and thus a more stable complex. The thermodynamic parameters of complex formation, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a complete picture of the driving forces behind the interaction.

While specific, experimentally determined stability constants and thermodynamic data for this compound complexes with Ca²⁺ and Mg²⁺ are not readily found in the peer-reviewed literature, the following tables summarize the type of data that would be generated from the experimental protocols described in the subsequent section.

Table 1: Stability Constants of Divalent Cation Complexes

| Complex | Method | Temperature (°C) | Ionic Strength (M) | Log K |

| Calcium this compound | Potentiometric Titration | Data not available | Data not available | Data not available |

| Magnesium this compound | Potentiometric Titration | Data not available | Data not available | Data not available |

| Calcium Gluconate | NMR Spectroscopy | 25 | 0.15 (NaCl) | 1.22 |

| Magnesium Gluconate | Potentiometry | 37 | 0.15 | 1.69 |

| Calcium Borate | Potentiometry | 25 | 0.7 | 1.06 |

| Magnesium Borate | Potentiometry | 25 | 0.7 | 1.13 |

| Note: Data for gluconate and borate complexes are provided for comparative purposes. The stability of the this compound complex is expected to be influenced by the combined effects of both moieties. |

Table 2: Thermodynamic Parameters of Divalent Cation Complexation

| Complex | Method | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Calcium this compound | Isothermal Titration Calorimetry | Data not available | Data not available | Data not available |

| Magnesium this compound | Isothermal Titration Calorimetry | Data not available | Data not available | Data not available |

| Calcium-EDTA | Isothermal Titration Calorimetry | -60.9 | -25.8 | 35.1 |

| Magnesium-EDTA | Isothermal Titration Calorimetry | -49.8 | 16.2 | 66.0 |

| Note: Data for well-characterized EDTA complexes are provided as examples of the thermodynamic profiles of strong chelators. |

Experimental Protocols for Characterization

To fully characterize the formation of this compound complexes with divalent cations, a combination of experimental techniques is required. The following are detailed methodologies for key experiments.

Synthesis of Calcium this compound

Objective: To synthesize calcium this compound in a controlled laboratory setting.

Materials:

-

Calcium gluconate monohydrate

-

Boric acid

-

Deionized water

-

Magnetic stirrer with heating plate

-

pH meter

-

Filtration apparatus

Procedure:

-

A solution of calcium gluconate is prepared by dissolving a known quantity in deionized water with gentle heating and stirring.

-

Boric acid is added to the calcium gluconate solution in a specific molar ratio (e.g., 1:5 boric acid to calcium gluconate).[2][3]

-

The mixture is heated and stirred until the boric acid is completely dissolved.

-

The pH of the resulting solution is measured. For some applications, the pH may be adjusted using a suitable base.

-

The solution is filtered to remove any undissolved impurities.

-

The final product can be used as a solution or lyophilized to obtain a solid powder.

Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)

Objective: To determine the stoichiometry of the this compound-cation complex.

Principle: In the method of continuous variations, a series of solutions are prepared in which the mole fraction of the metal ion and the ligand is varied while keeping the total molar concentration constant. A physical property that is proportional to the concentration of the complex formed (e.g., absorbance at a specific wavelength) is measured for each solution. A plot of this property against the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

Procedure:

-

Prepare equimolar stock solutions of the divalent cation (e.g., CaCl₂) and the this compound ligand.

-

Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant.

-

Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the individual reactants absorb minimally.

-

Plot the change in absorbance against the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

Workflow for Job's Plot Analysis

Caption: Experimental workflow for determining complex stoichiometry using a Job's plot.

Determination of Stability Constants by Potentiometric Titration

Objective: To determine the stability constant of the this compound-cation complex.

Principle: Potentiometric titration involves monitoring the change in the potential of an ion-selective electrode (ISE) for the cation of interest as a solution of the ligand is incrementally added. The change in potential is related to the change in the concentration of the free (uncomplexed) metal ion. By analyzing the titration curve, the stability constant of the complex can be calculated.

Procedure:

-

Calibrate a calcium- or magnesium-selective electrode using standard solutions of the respective cation.

-

Place a known volume of a standard solution of the divalent cation in a thermostated titration vessel.

-

Incrementally add a standard solution of the this compound ligand using a precision burette.

-

Record the potential of the ISE after each addition, allowing the system to reach equilibrium.

-

The titration data (potential vs. volume of titrant) is then used to calculate the concentration of the free metal ion at each point.

-

The stability constant is determined by fitting the experimental data to a theoretical binding model using specialized software.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Objective: To determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complex formation.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the metal ion in the sample cell of the calorimeter. The heat change associated with each injection is measured and plotted against the molar ratio of ligand to metal. The resulting isotherm can be analyzed to determine the binding affinity (Ka, the inverse of the dissociation constant Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

ΔG = -RTln(Ka) ΔG = ΔH - TΔS

Procedure:

-

Prepare solutions of the divalent cation and the this compound ligand in the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

-

Load the cation solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

-

The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

-

The integrated data is plotted against the molar ratio of ligand to metal and fitted to a suitable binding model to extract the thermodynamic parameters.

Signaling Pathways and Biological Implications

Currently, the primary role of this compound complexes in a biological context is understood to be the efficient delivery of divalent cations, particularly calcium, to counteract deficiencies. There is a lack of evidence in the scientific literature to suggest that the this compound complex itself actively participates in or modulates specific signaling pathways. Its therapeutic effect is attributed to the rapid increase in the bioavailability of the cation it carries.

Further research would be necessary to investigate if the this compound moiety has any intrinsic biological activity or if it influences the biological activity of the complexed cation beyond simply increasing its concentration.

Conclusion

The formation of complexes between this compound and divalent cations is a classic example of the application of chelation chemistry to solve a practical problem, in this case, the poor solubility of some essential mineral salts. The this compound ligand effectively sequesters calcium and magnesium ions, leading to highly soluble and bioavailable formulations. While the fundamental principles of this complexation are well-understood, there is a notable absence of detailed quantitative data, such as stability constants and thermodynamic parameters, in the public domain. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake a thorough characterization of these important complexes. A deeper understanding of the structure-stability relationships of this compound complexes could lead to the development of even more effective and targeted mineral delivery systems in both veterinary and human medicine.

References

The Dawn of a Veterinary Lifesaver: The Discovery and Initial Applications of Borogluconate Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of borogluconate compounds, particularly calcium this compound, marks a pivotal moment in veterinary medicine. Prior to its introduction, parturient paresis, commonly known as milk fever, was a frequently fatal metabolic disorder in high-yielding dairy cattle. This guide delves into the discovery, initial synthesis, and early applications of these compounds, providing a technical overview for professionals in the field. The core innovation behind this compound was the enhancement of calcium salt solubility, allowing for the safe and effective intravenous administration of concentrated calcium solutions to treat acute hypocalcemia.

The Discovery of a More Soluble Calcium Salt

The breakthrough in treating milk fever came with the understanding that the condition was caused by a sudden drop in blood calcium levels around parturition.[1][2] While calcium salts were identified as the logical treatment, early formulations like calcium chloride were caustic and could cause severe tissue irritation if not administered with extreme care.[2] Calcium gluconate emerged as a safer alternative, but its limited solubility hampered the preparation of stable, concentrated solutions suitable for injection.[2]

The key innovation was the discovery that adding boric acid to a solution of calcium gluconate significantly increased the solubility of the calcium salt.[2] This led to the formation of calcium this compound, a compound that could be prepared in stable, concentrated solutions ideal for veterinary use. The foundational work on the nature of calcium this compound was published by Macpherson and Stewart in the Biochemical Journal in 1938.[3]

Initial Synthesis and Chemical Properties

The initial and still fundamental method for preparing calcium this compound is the reaction of calcium gluconate with boric acid in an aqueous solution.[2][3] The commonly cited stoichiometry for this reaction is five parts calcium gluconate to one part boric acid.[2][3] The boric acid acts as a chelating agent, forming a more soluble complex with the calcium gluconate.[1] This chelation prevents the precipitation of calcium ions, allowing for a higher concentration of calcium in the final solution.[2]

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Crystals | [3] |

| Solubility in Water | Freely soluble | [3] |

| pH of 20% Aqueous Solution | ~3.5 | [3] |

Experimental Protocols

General Synthesis of Calcium this compound Solution

Materials:

-

Calcium gluconate

-

Boric acid

-

Purified water

Procedure:

-

A specific volume of purified water is heated.

-

Calcium gluconate and boric acid are added to the heated water, typically in a 5:1 ratio by weight.

-

The mixture is stirred until the solids are completely dissolved. The elevated temperature facilitates the dissolution of the reactants.[2]

-

The resulting solution is then filtered to remove any impurities.

-

The solution is cooled and bottled. The pH of the final solution is typically acidic.[3]

Initial Applications in Veterinary Medicine

The primary and most celebrated initial application of calcium this compound was in the treatment of parturient paresis (milk fever) in dairy cattle.[1] This metabolic disease is characterized by severe hypocalcemia, leading to muscle weakness, recumbency, and potentially death.[1] The high solubility and bioavailability of calcium this compound allowed for rapid intravenous administration, quickly restoring serum calcium levels and leading to a dramatic recovery in affected animals.[1]

Early Clinical Application Data

While detailed clinical trial data from the 1930s and 1940s is scarce in modern databases, historical accounts and early veterinary reports indicate a high success rate. The standard treatment that emerged was the slow intravenous injection of a sterile calcium this compound solution.

| Parameter | Description |

| Target Species | Primarily dairy cattle, but also sheep and goats.[3] |

| Condition | Parturient Paresis (Milk Fever) / Hypocalcemia.[1][3] |

| Route of Administration | Intravenous, Intramuscular, or Subcutaneous.[3] |

| Typical Early Dosage | While modern dosages are around 1 ml/kg body weight, early dosages were determined by the severity of the case and the concentration of the available solution. A common administration for an adult cow was 250 to 500 mL of a ~23% solution. |

| Observed Outcomes | Rapid recovery from recumbency and muscle weakness, often within minutes to a few hours of administration. |

Mechanism of Action and Physiological Response

The immediate mechanism of action of intravenously administered calcium this compound is the direct replenishment of serum calcium levels. In a state of hypocalcemia, the neuromuscular junctions are hyper-excitable. The influx of calcium ions restores the normal membrane potential, allowing for proper nerve impulse transmission and muscle function.

The understanding of the broader physiological signaling pathways was less developed at the time of discovery. The focus was on the immediate correction of the calcium deficit.

Conclusion

The discovery and application of this compound compounds, specifically calcium this compound, represent a landmark achievement in veterinary science. The simple yet ingenious solution of using boric acid to enhance the solubility of calcium gluconate provided a safe and effective treatment for a previously devastating disease in livestock. This foundational work paved the way for modern calcium therapies and remains a cornerstone of veterinary pharmacology. The principles of enhancing drug solubility and bioavailability, so elegantly demonstrated by the development of calcium this compound, continue to be a critical focus in contemporary drug development.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Sterile Calcium Borogluconate Solution for Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of a sterile calcium borogluconate solution intended for injection. The information is curated for use in research and development settings, focusing on formulation, sterilization, and quality control to ensure a safe and effective product.

Formulation Overview

Calcium this compound is a complex of calcium gluconate and boric acid, which enhances the solubility of calcium.[1][2] This increased solubility allows for the preparation of concentrated solutions suitable for parenteral administration to treat conditions like hypocalcemia (milk fever) in livestock.[3] The formulation can be adjusted based on the desired calcium concentration and may include other components to address specific metabolic needs.

Table 1: Example Formulations for Calcium this compound Injection

| Component | Formulation A (23% w/v) | Formulation B (40% w/v) | Purpose |

| Calcium Gluconate | 20.54% w/v | ~35-38% w/v | Active Pharmaceutical Ingredient (API) - Calcium Source |

| Boric Acid | 2.46% w/v | ~4-6% w/v | Solubilizing Agent |

| Water for Injection (WFI) | q.s. to 100% | q.s. to 100% | Vehicle |

| Preservative (e.g., Paraben) | 0.2-0.5g (optional) | 0.2-0.5g (optional) | Inhibits microbial growth in multi-dose vials[4] |

| pH Adjuster (e.g., Sodium Bicarbonate) | As needed | As needed | To bring the solution to the desired pH range |

Note: The ratio of calcium gluconate to boric acid is commonly around 5:1 to enhance solubility.[2][3] The final pH of the solution is typically acidic, around 3.5, but can be adjusted to a range of 5.5-6.5.[2][5]

Experimental Protocols

Preparation of Calcium this compound Solution

This protocol details the steps for preparing a batch of sterile calcium this compound solution.

Materials and Equipment:

-

Calcium Gluconate (USP/BP grade)

-

Boric Acid (USP/BP grade)

-

Water for Injection (WFI)

-

pH meter

-

Glass beakers and stirring rods

-

Heating plate with magnetic stirrer

-

Volumetric flasks

-

Analytical balance

-

Sterile filtration apparatus (0.22 µm filter)

-

Autoclave

-

Sterile vials and stoppers

Protocol:

-

Component Weighing: Accurately weigh the required amounts of calcium gluconate and boric acid based on the desired formulation (see Table 1).

-

Dissolution:

-

In a clean glass beaker, add approximately 80% of the final volume of WFI.

-

Heat the WFI to boiling.[5]

-

While stirring, slowly add the weighed boric acid and allow it to dissolve completely.

-

Gradually add the calcium gluconate to the hot solution, continuing to stir until it is fully dissolved. A sealed boiling dissolving method can be employed to enhance the combination of boric acid and calcium gluconate.[4]

-

-

Cooling and pH Adjustment:

-

Volume Adjustment: Transfer the solution to a volumetric flask and add WFI to reach the final desired volume.

-

Pre-filtration (Optional): For solutions with visible particulates, a pre-filtration step using a larger pore size filter may be performed.

-

Sterile Filtration:

-

Aseptically filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving container. This step is crucial for removing microorganisms from heat-sensitive solutions.[6]

-

Perform a filter integrity test before and after filtration to ensure the filter was not compromised.

-

-

Filling and Sealing:

-

Under aseptic conditions (e.g., in a laminar flow hood), fill the sterile solution into sterile vials.

-

Aseptically insert sterile stoppers and seal the vials with aluminum caps.

-

-

Terminal Sterilization (Autoclaving):

-

For heat-stable formulations, terminal sterilization by autoclaving is a common method.

-

Place the sealed vials in an autoclave and sterilize, typically at 121°C for 15-20 minutes.[7] The exact time may need to be validated based on the load size.

-

Quality Control Protocols

A series of quality control tests must be performed to ensure the final product is sterile, stable, and meets the required specifications.

Table 2: Quality Control Tests for Sterile Calcium this compound Injection

| Parameter | Method | Acceptance Criteria |

| Sterility | USP <71> Sterility Tests (Membrane Filtration or Direct Inoculation)[8] | No microbial growth observed. |

| Particulate Matter | USP <788> Particulate Matter in Injections (Light Obscuration or Microscopic)[9] | SVP: ≤ 6000 particles/container (≥10 µm), ≤ 600 particles/container (≥25 µm) |

| pH | USP <791> pH | Within the specified range (e.g., 3.5-6.5).[2][5] |

| Clarity | Visual Inspection against black and white backgrounds[9] | The solution should be clear and free from visible particles. |

| Leakage Test | Dye Test or Vacuum Test[9] | No leakage observed in the final sealed containers. |

| Endotoxin (B1171834) Test | USP <85> Bacterial Endotoxins Test[10] | Within the specified endotoxin limit. |

| Assay (Calcium) | Titration or other suitable analytical method | Within 90-110% of the labeled amount. |

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the preparation of sterile calcium this compound solution for injection.